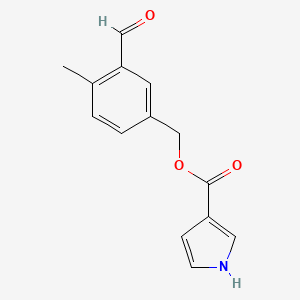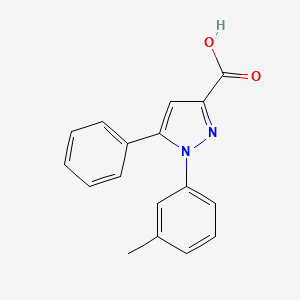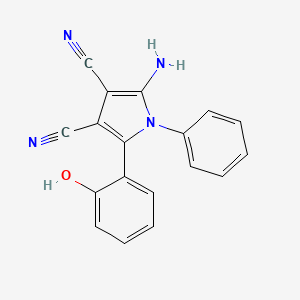
2-Amino-5-(2-hydroxyphenyl)-1-phenyl-1H-pyrrole-3,4-dicarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-5-(2-hydroxyphenyl)-1-phenyl-1H-pyrrole-3,4-dicarbonitrile is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound consists of a pyrrole ring substituted with amino, hydroxyphenyl, and phenyl groups, along with two nitrile groups. The presence of these functional groups imparts distinct chemical properties, making it a valuable compound for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(2-hydroxyphenyl)-1-phenyl-1H-pyrrole-3,4-dicarbonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 2-aminophenol with aromatic aldehydes in the presence of catalysts such as titanium tetraisopropoxide (TTIP) and mesoporous titania-alumina mixed oxide (MTAMO) under mild conditions . The reaction is carried out in ethanol at 50°C, leading to the formation of the desired pyrrole derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the laboratory-scale synthesis to achieve higher yields and purity. This can be accomplished by fine-tuning reaction parameters such as temperature, solvent, and catalyst concentration. Additionally, continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-5-(2-hydroxyphenyl)-1-phenyl-1H-pyrrole-3,4-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The nitrile groups can be reduced to primary amines under appropriate conditions.
Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Primary amines.
Substitution: Alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
2-Amino-5-(2-hydroxyphenyl)-1-phenyl-1H-pyrrole-3,4-dicarbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of advanced materials and dyes.
Mecanismo De Acción
The mechanism of action of 2-Amino-5-(2-hydroxyphenyl)-1-phenyl-1H-pyrrole-3,4-dicarbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to modulation of biological processes. For example, it may inhibit key enzymes involved in cancer cell proliferation, thereby exhibiting anticancer activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
2-Aminothiazole Derivatives: Known for their anticancer properties.
Benzoxazole Derivatives: Exhibits antimicrobial and anti-inflammatory effects.
Thiophene Derivatives: Used in organic semiconductors and pharmaceuticals.
Uniqueness
2-Amino-5-(2-hydroxyphenyl)-1-phenyl-1H-pyrrole-3,4-dicarbonitrile stands out due to its unique combination of functional groups, which imparts distinct chemical reactivity and biological activity
Propiedades
Número CAS |
88745-14-6 |
|---|---|
Fórmula molecular |
C18H12N4O |
Peso molecular |
300.3 g/mol |
Nombre IUPAC |
2-amino-5-(2-hydroxyphenyl)-1-phenylpyrrole-3,4-dicarbonitrile |
InChI |
InChI=1S/C18H12N4O/c19-10-14-15(11-20)18(21)22(12-6-2-1-3-7-12)17(14)13-8-4-5-9-16(13)23/h1-9,23H,21H2 |
Clave InChI |
WUCLUZCPGJOVHN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N2C(=C(C(=C2N)C#N)C#N)C3=CC=CC=C3O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



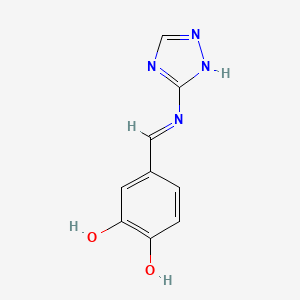
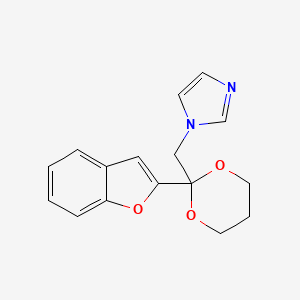
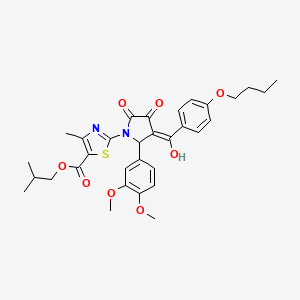
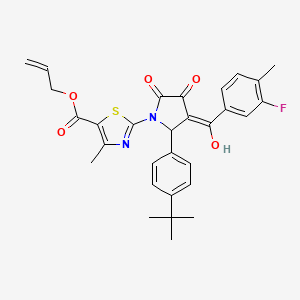
![1H-Cyclopenta[b]benzofuran](/img/structure/B12873535.png)
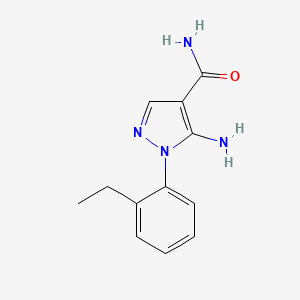
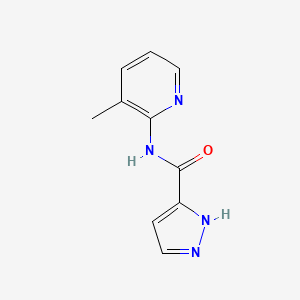
![(2R,3AR,6aS)-ethyl 2-methyloctahydrocyclopenta[b]pyrrole-3a-carboxylate](/img/structure/B12873558.png)
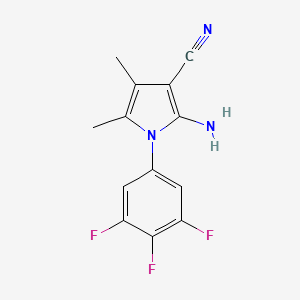
![1h-Pyrrolo[2,3-b]pyridine-1-carbaldehyde](/img/structure/B12873570.png)
